Bis(bromomethyl)phosphinic acid

Description

Properties

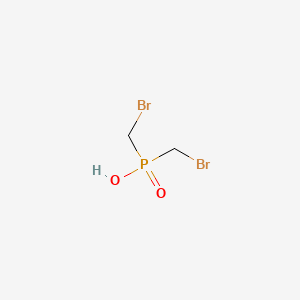

Molecular Formula |

C2H5Br2O2P |

|---|---|

Molecular Weight |

251.84 g/mol |

IUPAC Name |

bis(bromomethyl)phosphinic acid |

InChI |

InChI=1S/C2H5Br2O2P/c3-1-7(5,6)2-4/h1-2H2,(H,5,6) |

InChI Key |

ICUYOPOABNMTDX-UHFFFAOYSA-N |

Canonical SMILES |

C(P(=O)(CBr)O)Br |

Origin of Product |

United States |

Preparation Methods

General Considerations

The preparation of this compound involves the formation of phosphinic acid derivatives bearing bromomethyl substituents. The key challenges in the synthesis include the selective introduction of bromomethyl groups and the preservation of the phosphinic acid moiety under reaction conditions.

Bromomethylation via Reaction with Paraformaldehyde and Hydrogen Bromide

One of the most established methods for introducing bromomethyl groups onto phosphorus-containing compounds involves the bromomethylation reaction using paraformaldehyde and hydrogen bromide (HBr) under aqueous conditions.

Process Description : Paraformaldehyde is reacted with hydrogen bromide in an aqueous medium at low temperatures (typically between −3°C and 20°C, preferably around 0°C) for a short duration (0.5 to 1.5 hours). This reaction produces bis-bromomethyl ether (BBME) as an intermediate organic phase that can be separated from the aqueous mixture.

Subsequent Reaction : The isolated BBME is then reacted with the phosphinic acid or its precursor in the presence of a catalyst such as zinc bromide in aqueous solution. This step leads to the formation of the this compound derivative.

Advantages : This two-stage bromomethylation process allows for controlled introduction of bromomethyl groups with good yields and selectivity. The use of aqueous HBr and mild temperatures helps preserve the phosphinic acid functionality.

Patent Reference : This method is well-documented in patent US7078465B2, which details the semi-batch infusion of HBr gas into the paraformaldehyde-water mixture and subsequent reaction steps to obtain bromomethylated products, including bis(bromomethyl) derivatives.

Phosphinic Acid Synthesis via Nucleophilic Phosphorus Reagents and Brominated Electrophiles

Research literature describes the synthesis of phosphinic acids by reacting nucleophilic phosphorus(III) reagents such as bis-(trimethylsilyl)-phosphonite with brominated electrophiles.

Example : The reaction of bis-(trimethylsilyl)-phosphonite with 1,2-dibromoethane forms bis-TMS derivatives of phosphinic acids, which upon further processing yield bromomethyl phosphinic acid derivatives.

Challenges : Polymerization side reactions of the phosphorus reagent can reduce yields. Careful control of reaction conditions and stepwise addition of reagents can improve outcomes.

Application : This method has been used to synthesize phosphinic acid pseudopeptides and related compounds, indicating its utility in preparing phosphinic acids with bromomethyl substituents.

Acidic Hydrolysis of Phosphinate Esters

Phosphinate esters bearing bromomethyl groups can be hydrolyzed under acidic conditions to yield the corresponding this compound.

Typical Conditions : Concentrated hydrochloric acid (35–37%) at reflux temperatures for several hours (1–12 h) is commonly employed.

Considerations : The hydrolysis proceeds via cleavage of P–O bonds, with the second cleavage step often being rate-determining. Excess acid and elevated temperatures facilitate complete conversion.

Outcomes : This method is widely used for preparing free phosphinic acids from ester precursors and can be adapted for bromomethyl-substituted phosphinate esters.

Comparative Summary of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Bromomethylation with paraformaldehyde & HBr | Paraformaldehyde + HBr (aqueous, 0–20°C) + ZnBr2 catalyst | High selectivity, controlled bromomethylation | Requires handling of corrosive HBr; multi-step |

| Bromotrimethylsilane-mediated conversion | BrSiMe3, mild conditions, non-protic solvents | Mild, suitable for sensitive substrates | Primarily for phosphonate to acid conversion; less direct for bromomethylation |

| Nucleophilic P(III) reagent + brominated electrophile | Bis-(trimethylsilyl)-phosphonite + dibromoalkane | Enables phosphinic acid synthesis with bromomethyl groups | Polymerization side reactions; requires careful control |

| Acidic hydrolysis of phosphinate esters | Concentrated HCl, reflux (1–12 h) | Straightforward, well-established | Harsh conditions; may affect sensitive groups |

Chemical Reactions Analysis

Types of Reactions: Bis(bromomethyl)phosphinic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The phosphinic acid moiety can undergo oxidation to form phosphonic acids or reduction to form phosphine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base or under acidic conditions.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed:

Substitution Reactions: Various substituted phosphinic acid derivatives.

Oxidation and Reduction Reactions: Phosphonic acids and phosphine derivatives.

Scientific Research Applications

Bis(bromomethyl)phosphinic acid has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of bis(bromomethyl)phosphinic acid involves its interaction with specific molecular targets. The bromomethyl groups can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects. The phosphinic acid moiety can also participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways .

Comparison with Similar Compounds

Key Differences from BBMPA :

- Reactivity: The bromine substituents in BBMPA may confer higher electrophilicity, favoring nucleophilic substitution reactions, whereas aminomethyl groups enhance hydrogen bonding and enzyme affinity.

- Lipophilicity: Bromomethyl groups likely reduce solubility in aqueous media compared to polar aminomethyl derivatives.

Bis(2,4,4-trimethylpentyl)phosphinic Acid (Cyanex 272)

Structure : Features branched alkyl chains for enhanced hydrophobicity.

Applications :

- Metal Extraction : Effective in solvent extraction of Sc(III), Th(IV), and U(VI) due to strong coordination with phosphinic acid groups. For example, 0.03 M Cyanex 272 achieves >90% scandium recovery from sulfuric acid .

- Selectivity : Outperforms thiophosphinic (Cyanex 302) and dithiophosphinic (Cyanex 301) analogs in uranium detection membranes due to optimized steric and electronic effects .

Key Differences from BBMPA :

- Lipophilicity: Cyanex 272’s long alkyl chains enhance organic-phase partitioning, whereas BBMPA’s bromomethyl groups may limit extraction efficiency in nonpolar solvents.

- Acidity : Alkyl substituents lower acidity (pKa ~3–4) compared to electron-withdrawing bromine, which may increase BBMPA’s acidity .

Bis(hydroxymethyl)phosphinic Acid

Structure : Contains two hydroxymethyl (–CH₂OH) groups.

Properties :

Key Differences from BBMPA :

- Solubility : Hydroxymethyl groups improve water solubility, whereas bromine substituents may reduce it.

- Reactivity : Hydroxymethyl derivatives are less reactive toward nucleophiles compared to brominated analogs.

Bis(α-hydroxyalkyl)phosphinic Acids

Structure : Features α-hydroxyalkyl chains.

Applications :

Key Differences from BBMPA :

- Stereochemistry : Hydroxyalkyl groups introduce chiral centers absent in BBMPA, complicating synthesis but enhancing biological specificity.

Data Tables

Table 1. Comparative Properties of Phosphinic Acid Derivatives

Table 2. Substituent Effects on Permeability and Reactivity

| Substituent | Lipophilicity (log P) | Reactivity Trend | Example Compound |

|---|---|---|---|

| –CH₂Br | Moderate | High (nucleophilic substitution) | BBMPA (hypothetical) |

| –CH₂NH₂ | Low | Moderate (enzyme inhibition) | Bis(aminomethyl)phosphinic acid |

| –(C₈H₁₇) | High | Low (metal coordination) | Cyanex 272 |

Discussion

- Structure-Activity Relationships: Electron-withdrawing bromine in BBMPA likely increases acidity and reactivity compared to alkyl or amino analogs, making it a candidate for catalytic or electrophilic applications. However, reduced lipophilicity may limit its utility in solvent extraction .

- Biological vs. Industrial Applications: Bis(aminomethyl) derivatives excel in enzyme inhibition, while Cyanex 272 dominates in metal recovery.

- Contrast with Phosphonic Acids : Unlike glyphosate (a phosphonic acid), phosphinic acids like BBMPA lack a direct P–C bond to a carboxyl group, altering chelation behavior and environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.